Tert-butyl3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylatehydrochloride
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Overview
Description
tert-Butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azetidine ring or the amino group, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.
Biological Probes: It can be used as a probe to study enzyme activity or receptor binding in biological systems.
Industry
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
The presence of both amino and hydroxyl groups in tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride imparts unique reactivity and potential for diverse chemical transformations. This makes it distinct from other azetidine derivatives, which may lack these functional groups or have different substituents.
Properties
CAS No. |
2825007-65-4 |
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Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11;/h7-8,13H,4-6,11H2,1-3H3;1H |
InChI Key |
PNYOPTFSXMXBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)O.Cl |
Origin of Product |
United States |
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